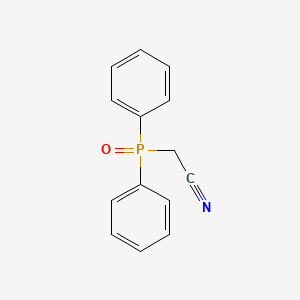

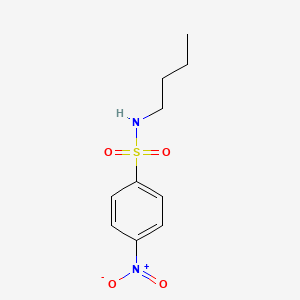

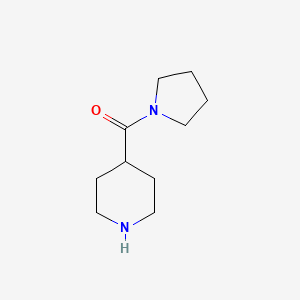

![molecular formula C4H6N4O2S B1332781 (4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 74599-37-4](/img/structure/B1332781.png)

(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Another method involves the reaction of benzoic acid hydrazide with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be analyzed using various techniques. For example, the InChI string for 4H-1,2,4-Triazol-3-amine isInChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 . Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds can be quite complex. For example, the electrolytic oxidation of 1,2,4-triazole compounds can destabilize the compound but increase the stability of 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary. For example, 4-Amino-4H-1,2,4-triazole is a crystal with a melting point of 84-86 °C (lit.) .科学的研究の応用

Pharmaceutical Research: Antibacterial Agents

The triazole ring is a significant structure in medicinal chemistry due to its resemblance to the adenine moiety of DNA. Compounds derived from 4-amino-1,2,4-triazoles have been studied for their potential as antibacterial agents. A study published in PLOS ONE discusses the synthesis of Schiff bases from 4-amino-1,2,4-triazoles, which exhibited promising antibacterial activity against various bacterial strains .

Agricultural Chemistry: Plant Protection Products

In the agricultural sector, 4-amino-1,2,4-triazoles serve as precursors for the synthesis of plant protection products. These include insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers, highlighting the compound’s role in enhancing crop yield and protection .

Material Science: Sensor Development

Heterocyclic compounds like 4-amino-1,2,4-triazoles are utilized in the development of sensors. Their applications range from optical to electrical sensors, where they contribute to the detection of various environmental and biological analytes .

Organic Synthesis: Reaction Intermediates

The amino-triazole moiety is a versatile intermediate in organic synthesis. It is used to construct more complex molecules, including natural products and pharmaceuticals, due to its ability to undergo various chemical reactions .

Chemical Industry: Dyes and Pigments

Triazole derivatives are also employed in the chemical industry for the production of dyes and pigments. Their structural properties allow for the creation of compounds with specific color characteristics, which are used in textiles and other materials .

Catalysis: Chemical Reactions

The triazole ring system can act as a ligand in catalysis, facilitating chemical reactions. This is particularly useful in accelerating reactions or enabling them to occur under milder conditions, thus having implications in both research and industrial processes .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds containing the 1,2,4-triazole ring are known to exhibit multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have shown significant antibacterial activity .

Mode of Action

It’s worth noting that triazole derivatives often interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

For example, some triazole derivatives inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which plays a crucial role in the biosynthesis of histidine .

Result of Action

Given the known antimicrobial activities of some 1,2,4-triazole derivatives , it’s plausible that this compound could have similar effects, potentially inhibiting the growth of certain microorganisms.

特性

IUPAC Name |

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-8-2-6-7-4(8)11-1-3(9)10/h2H,1,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQXHIKVYNIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228439 |

Source

|

| Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74599-37-4 |

Source

|

| Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74599-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)